molecular formula C20H19BrClN3O3 B2385313 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide CAS No. 892285-60-8

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide

Cat. No. B2385313
M. Wt: 464.74
InChI Key: LZFPLFBLQMPPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide is a useful research compound. Its molecular formula is C20H19BrClN3O3 and its molecular weight is 464.74. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide' involves the synthesis of the intermediate 6-bromo-2,4-dioxo-1,2-dihydroquinazoline, which is then reacted with N-(4-chlorophenethyl)butanamide to form the final product.

Starting Materials
4-chlorobenzyl cyanide, butanoyl chloride, 6-bromoanthranilic acid, sodium hydroxide, thionyl chloride, diethyl ether, hydrochloric acid, sodium bicarbonate, magnesium sulfate, ethyl acetate, triethylamine, N,N-dimethylformamide, N-(4-chlorophenethyl)butanamide

Reaction
Step 1: Synthesis of 6-bromo-2,4-dioxo-1,2-dihydroquinazoline, a. Dissolve 6-bromoanthranilic acid in thionyl chloride and heat under reflux for 2 hours., b. Cool the reaction mixture and add diethyl ether to precipitate the product., c. Filter the product and wash with diethyl ether to obtain 6-bromo-2,4-dioxo-1,2-dihydroquinazoline., Step 2: Synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide, a. Dissolve N-(4-chlorophenethyl)butanamide in N,N-dimethylformamide and add triethylamine., b. Add 6-bromo-2,4-dioxo-1,2-dihydroquinazoline and stir for 1 hour., c. Add butanoyl chloride and stir for an additional 2 hours., d. Quench the reaction with hydrochloric acid and extract with ethyl acetate., e. Wash the organic layer with sodium bicarbonate and brine, then dry over magnesium sulfate., f. Concentrate the solution and purify by column chromatography to obtain the final product.

properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3O3/c21-14-5-8-17-16(12-14)19(27)25(20(28)24-17)11-1-2-18(26)23-10-9-13-3-6-15(22)7-4-13/h3-8,12H,1-2,9-11H2,(H,23,26)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFPLFBLQMPPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-chlorophenethyl)butanamide

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